17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene
Overview
Description
17,18-Dioxa-8,27-dithiaheptacyclo[1711004,1605,9010,15020,25026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene is a complex polycyclic compound characterized by its unique structure, which includes multiple rings and heteroatoms such as oxygen and sulfur
Preparation Methods
The synthesis of 17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene typically involves multi-step organic reactions. The synthetic routes often include cyclization reactions, where smaller precursor molecules are combined to form the larger polycyclic structure. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful formation of the desired compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene can undergo various chemical reactions, including:
Oxidation: The presence of sulfur atoms allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxygen atoms, potentially converting them into alcohols or ethers.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by reagents such as halogens or acids.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug design and development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene include other polycyclic compounds with heteroatoms, such as:
- 13,21-Dithiapentacyclo[21.3.1.1(2,6).1(7,11).1(15,19)]triaconta-1(27),2(30),3,5,7(29),8,10,15(28),16,18,23,25-dodecaene
- 27,30-Dioxapentacyclo[20.2.2.2(10,13).1(4,7).1(16,19)]triaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,28-tetradecaene
These compounds share structural similarities but differ in the arrangement and types of heteroatoms, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the polycyclic framework.
Properties
IUPAC Name |
17,18-dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O2S2/c1-3-7-19-15(5-1)23-17(21-11-13-29-25(19)21)9-10-18-22-12-14-30-26(22)20-8-4-2-6-16(20)24(18)28-27-23/h1-8,11-14H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFSIXJOZQHZEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3C4=C2C=CS4)OOC5=C1C6=C(C7=CC=CC=C75)SC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.